2-[12-(4-chlorophenyl)-16-(furan-2-yl)-14-methyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaen-4-yl]phenol
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Overview
Description
The compound 2-[12-(4-chlorophenyl)-16-(furan-2-yl)-14-methyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaen-4-yl]phenol is a complex organic molecule characterized by its unique structural features, including a chlorophenyl group, a furan ring, and multiple nitrogen atoms within a tetracyclic framework. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[12-(4-chlorophenyl)-16-(furan-2-yl)-14-methyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaen-4-yl]phenol typically involves multi-step organic synthesis techniques The process begins with the preparation of key intermediates, such as the chlorophenyl and furan derivatives, which are then subjected to cyclization reactions to form the tetracyclic core
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of automated reactors and continuous flow chemistry techniques to scale up the production while maintaining stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[12-(4-chlorophenyl)-16-(furan-2-yl)-14-methyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaen-4-yl]phenol: can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The furan ring can be reduced under hydrogenation conditions.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Saturated furan derivatives.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and mechanisms.
Biology
In biological research, this compound may be investigated for its potential bioactivity, including antimicrobial, antiviral, or anticancer properties. Its complex structure allows for interactions with various biological targets.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its structural features might enable it to act as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound might be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[12-(4-chlorophenyl)-16-(furan-2-yl)-14-methyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaen-4-yl]phenol involves its interaction with molecular targets such as enzymes or receptors. The phenol group can form hydrogen bonds, while the chlorophenyl and furan rings can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[12-(4-bromophenyl)-16-(furan-2-yl)-14-methyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaen-4-yl]phenol
- 2-[12-(4-fluorophenyl)-16-(furan-2-yl)-14-methyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaen-4-yl]phenol
Uniqueness
The uniqueness of 2-[12-(4-chlorophenyl)-16-(furan-2-yl)-14-methyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaen-4-yl]phenol lies in its specific combination of functional groups and its tetracyclic structure. This combination imparts unique chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C26H17ClN6O3 |
---|---|
Molecular Weight |
496.9 g/mol |
IUPAC Name |
2-[12-(4-chlorophenyl)-16-(furan-2-yl)-14-methyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaen-4-yl]phenol |
InChI |
InChI=1S/C26H17ClN6O3/c1-14-20-21(19-7-4-12-35-19)22-24-29-23(17-5-2-3-6-18(17)34)31-32(24)13-28-25(22)36-26(20)33(30-14)16-10-8-15(27)9-11-16/h2-13,21,34H,1H3 |
InChI Key |
NPAKPRCQPPVMIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(C3=C(O2)N=CN4C3=NC(=N4)C5=CC=CC=C5O)C6=CC=CO6)C7=CC=C(C=C7)Cl |
Origin of Product |
United States |
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